molecular formula C15H22N4O3 B12773730 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- CAS No. 80712-17-0

1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)-

Cat. No.: B12773730
CAS No.: 80712-17-0
M. Wt: 306.36 g/mol
InChI Key: VTGAOGDMYAZOCU-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- is a complex organic compound with a piperazine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- typically involves the reaction of piperazine with 4-methoxyphenyl isocyanate and N-methyl-N-((methylamino)carbonyl) chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxamide, N-(4-methoxyphenyl)-2-(3-pyridinylmethyl)-
  • 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-

Uniqueness

1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-N-methyl-N-((methylamino)carbonyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

80712-17-0

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-methyl-N-(methylcarbamoyl)piperazine-1-carboxamide

InChI

InChI=1S/C15H22N4O3/c1-16-14(20)17(2)15(21)19-10-8-18(9-11-19)12-4-6-13(22-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,16,20)

InChI Key

VTGAOGDMYAZOCU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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